5-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine
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Overview
Description
Preparation Methods
The synthesis of 5-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine typically involves the reaction of pyrazole derivatives with pyrazine derivatives under specific conditions . One common method includes the esterification of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with chloromethyl oxadiazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
5-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like halides or amines are used.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, as an androgen receptor antagonist, it blocks the signaling pathways activated by androgen receptors, which are crucial in the progression of prostate cancer . The compound’s structure allows it to bind effectively to these receptors, inhibiting their activity .
Comparison with Similar Compounds
5-Methyl-1-(pyrazin-2-ylmethyl)-1h-pyrazol-4-amine can be compared with other similar compounds such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and cytotoxic activities.
2-Amino[1,2,4]triazolo[1,5-a]pyrimidines: These compounds are studied for their antiviral properties.
The uniqueness of this compound lies in its specific structure, which provides distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
5-methyl-1-(pyrazin-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H11N5/c1-7-9(10)5-13-14(7)6-8-4-11-2-3-12-8/h2-5H,6,10H2,1H3 |
InChI Key |
YSMVCCXSOSWXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC2=NC=CN=C2)N |
Origin of Product |
United States |
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